6-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide
Description
6-Chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide is a pyridine-3-sulfonamide derivative characterized by a chlorinated pyridine ring and a cyclopropylmethyl substituent attached to the sulfonamide nitrogen. Its molecular formula is C₉H₁₂ClN₂O₂S, with a calculated molecular weight of 247.73 g/mol (based on constituent atomic weights). The cyclopropylmethyl group introduces a strained three-membered carbon ring, which may influence physicochemical properties such as solubility, lipophilicity, and intermolecular interactions.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-9-4-3-8(6-11-9)15(13,14)12-5-7-1-2-7/h3-4,6-7,12H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGSAVMERBGRKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNS(=O)(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide typically involves the following steps:
Chlorination: The starting material, pyridine, undergoes chlorination to introduce a chloro group at the 6th position.
Sulfonation: The chlorinated pyridine is then subjected to sulfonation to introduce the sulfonamide group at the 3rd position.
Cyclopropylmethylation: Finally, the compound undergoes cyclopropylmethylation to attach the cyclopropylmethyl group to the nitrogen atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include chlorinating agents, sulfonating agents, and cyclopropylmethylating agents .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to a sulfonic acid derivative.
Substitution: The chloro group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the cyclopropylmethyl group.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites. The chloro and cyclopropylmethyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the sulfonamide nitrogen significantly impacts molecular properties. Below is a comparative analysis of key derivatives:
Key Observations:
- Cyclopropylmethyl vs.
- Heterocyclic Substituents: The oxazolyl group in 6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide introduces hydrogen bond acceptors (N and O), which may enhance interactions with biological targets .
- Aromatic Substituents: The 1-phenylethyl group in the bromo-chloro derivative facilitates π-π stacking, a critical factor in its nanomolar PI3Kα inhibition (IC₅₀ = 1–10 nM) .
Structural and Crystallographic Insights
- Hydrogen Bonding: The crystal structure of 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide reveals N–H···N hydrogen bonds (D–H distance: 0.78 Å, H···A distance: 2.10 Å), forming C(7) chains that stabilize the lattice . Cyclopropylmethyl-substituted analogues are expected to exhibit weaker intermolecular interactions due to the absence of aromatic N atoms in the substituent.
- Crystal Packing: Bulky substituents (e.g., 1-phenylethyl) disrupt close packing, reducing melting points compared to compact groups like cyclopropylmethyl .
Biological Activity
6-Chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorinated group and a sulfonamide moiety. The presence of the cyclopropylmethyl group is significant for its biological activity, influencing both lipophilicity and binding affinity to biological targets.
Research indicates that this compound acts as an inhibitor of specific enzymes involved in lipid metabolism. It has been shown to inhibit the enzyme N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids.
Inhibition Studies
Inhibition assays conducted using membrane lysates from HEK293T cells overexpressing human NAPE-PLD demonstrated that this compound exhibits nanomolar potency. The reported IC50 value was approximately 72 nM, indicating a strong inhibitory effect on enzyme activity .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the cyclopropylmethyl group can significantly affect the compound's potency. For instance, replacing certain substituents on the pyridine ring has been shown to enhance its inhibitory activity:
| Substituent | Effect on Potency |
|---|---|
| Morpholine | Decreased potency |
| Dimethylamine | Increased potency |
| (S)-3-hydroxypyrrolidine | Significant increase |
These findings suggest that optimizing the substituents can lead to improved pharmacological properties .
Biological Activity
The biological activity of this compound extends beyond enzyme inhibition. It has been investigated for its potential anti-inflammatory properties, particularly in models of arthritis and other inflammatory conditions.
Case Studies
- Anti-inflammatory Activity : In preclinical models, compounds similar to this compound have shown significant reductions in inflammatory markers, suggesting a therapeutic potential in treating conditions like rheumatoid arthritis .
- Cytotoxicity Profile : Comparative studies indicate that while exhibiting potent biological activity, this compound maintains a relatively low cytotoxic profile, making it a candidate for further drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide, and what critical reaction parameters must be controlled?
- Methodology : Synthesis typically involves chlorination of pyridine derivatives followed by sulfonamide coupling. Key steps include:
- Step 1 : Introduce the sulfonamide group via nucleophilic substitution using cyclopropylmethylamine under inert conditions to prevent oxidation .
- Step 2 : Optimize reaction temperature (e.g., 60–80°C) and solvent (e.g., DMF or dichloromethane) to enhance yield .
- Critical Parameters : Control moisture (use anhydrous solvents) and reaction time (monitor via TLC/HPLC) to avoid byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Techniques :
- NMR : Analyze δ 8.3–8.6 ppm (pyridine protons) and δ 1.0–1.5 ppm (cyclopropyl CH2) .
- IR : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ .
- Mass Spectrometry : Look for molecular ion peaks at m/z ≈ 274–275 (M+H⁺) .
- Validation : Cross-reference with computational NMR predictions (e.g., DFT) to resolve ambiguities .
Q. How should researchers address solubility challenges of this compound in aqueous solutions during in vitro assays?
- Strategies :
- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to improve dispersion .
- Modify pH (6.5–7.5) to exploit sulfonamide ionization .
- Experimental Design : Pre-screen solubility using nephelometry or UV-Vis absorbance at 260 nm .
Advanced Research Questions
Q. How do substituents on the pyridine ring influence the reactivity and biological activity of sulfonamide derivatives like this compound?
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl) : Enhance electrophilicity at the sulfonamide sulfur, increasing enzyme inhibition potential .
- Steric Factors : Cyclopropylmethyl vs. cyclohexyl groups alter binding pocket accessibility (compare with derivatives) .
Q. What computational methods can predict the binding affinity of this compound to target enzymes, and how should docking studies be validated experimentally?
- Approaches :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., carbonic anhydrase II; PDB: 3KS3) .
- MD Simulations : Simulate ligand-enzyme complexes for ≥100 ns to assess stability .
Q. In cases of contradictory biological activity data for sulfonamide derivatives, what experimental approaches can resolve these discrepancies?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
